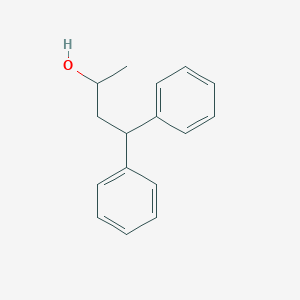

4,4-Diphenylbutan-2-ol

Description

Historical Context and Initial Academic Investigations of Diaryl Alcohols

The academic pursuit of diaryl alcohols, also known as diaryl carbinols, is deeply rooted in the broader history of organic and medicinal chemistry. Early investigations were often driven by the desire to synthesize and understand naturally occurring substances and their potential therapeutic properties. ucdavis.edu The development of foundational synthetic methodologies in the late 19th and early 20th centuries, most notably the Grignard reaction, revolutionized the ability of chemists to construct complex carbon skeletons, including those of diaryl alcohols. mdpi.com This reaction, which facilitates the formation of carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound, provided a direct route to secondary and tertiary alcohols, thus enabling the synthesis of a wide array of diaryl carbinols for further study. mdpi.com

The structural motif of a hydroxyl group attached to a carbon bearing two aryl groups is present in various biologically active compounds, which spurred early interest in this class of molecules. acs.orgresearchgate.net Research into mono- and diaryl-2-quinuclidinylcarbinols, for instance, revealed potential local anesthetic and antiarrhythmic activity, highlighting the pharmaceutical relevance of the diaryl alcohol core. acs.org The historical development of pharmaceutical chemistry, moving from natural extracts to synthetic derivatives, created a fertile ground for the investigation of novel molecular scaffolds like diaryl alcohols. ucdavis.edu

Strategic Importance of 4,4-Diphenylbutan-2-ol in Advanced Organic Synthesis

The strategic value of 4,4-diphenylbutan-2-ol in advanced organic synthesis lies primarily in its role as a chiral building block and a precursor to other valuable compounds. Its structure contains a crucial stereocenter at the C-2 position, which can be exploited in the synthesis of enantiomerically pure target molecules.

A key synthetic pathway to 4,4-diphenylbutan-2-ol involves the reduction of the corresponding ketone, 4,4-diphenylbutan-2-one (B107276). uniovi.es This ketone is a versatile intermediate that can be synthesized through various methods, including the Friedel-Crafts acylation of benzene (B151609) with butanoyl chloride derivatives. lookchem.com The subsequent stereoselective reduction of 4,4-diphenylbutan-2-one allows for the controlled formation of either the (R)- or (S)-enantiomer of 4,4-diphenylbutan-2-ol, which is of paramount importance in the synthesis of chiral drugs. mdpi.com

Derivatives of the 4,4-diphenylbutane framework have been shown to be crucial intermediates in the synthesis of significant pharmaceutical agents. For example, 4,4-diphenylbutanoic acid derivatives are key precursors to the antidepressant sertraline (B1200038). google.com The synthesis of such compounds often involves the manipulation of functional groups on the butane (B89635) chain, and having access to chiral alcohols like 4,4-diphenylbutan-2-ol provides a strategic advantage for introducing stereochemistry early in a synthetic sequence. Furthermore, related structures like 3,4-di(morpholin-4-yl)-2,4-diphenylbutan-2-ol are utilized as building blocks in drug discovery and medicinal chemistry to create complex molecules with potential therapeutic applications. lookchem.com

The table below summarizes key reactions involving the 4,4-diphenylbutane scaffold.

| Starting Material | Reagent(s) | Product | Significance |

| 4,4-Diphenylbutan-2-one | NaBH₄ or BH₃·THF | 4,4-Diphenylbutan-2-ol | Access to the chiral alcohol |

| 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid | Acid catalyst | 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone | Intermediate for sertraline synthesis google.com |

| 1,4-Diphenylbutane-1,4-dione | Chiral reducing agents | Chiral 1,4-diphenylbutane-1,4-diol | Precursor to chiral pyrrolidine (B122466) derivatives thieme-connect.com |

| Ethyl acetoacetate | 1. Ethylene glycol, p-TsOH 2. PhMgBr 3. H₃O⁺ | 4,4-Diphenyl-3-buten-2-one | Multi-step synthesis of a related ketone |

Structural Elucidation Challenges and Stereochemical Considerations in Related Butanols

The structural elucidation of 4,4-diphenylbutan-2-ol presents several challenges, primarily stemming from its stereochemistry and the complexity of its NMR spectra. The molecule possesses a chiral center at the C-2 carbon, which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a 2,2-diphenylethyl group. This means the compound can exist as a pair of enantiomers, (R)-4,4-diphenylbutan-2-ol and (S)-4,4-diphenylbutan-2-ol.

The definitive assignment of the absolute configuration at C-2 requires either enantioselective synthesis from a chiral precursor or resolution of the racemic mixture followed by analysis using techniques such as X-ray crystallography of a suitable crystalline derivative or comparison of chiroptical data (e.g., specific rotation) with known standards.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of the molecule, but the interpretation of the spectra can be complex. ipb.ptpitt.edu The presence of two phenyl groups leads to overlapping signals in the aromatic region of the ¹H NMR spectrum. The methylene (B1212753) protons at C-3 are diastereotopic due to the adjacent C-2 stereocenter, meaning they are chemically non-equivalent and are expected to appear as a complex multiplet, further complicating the spectrum.

Advanced 2D NMR techniques are often necessary for unambiguous assignment of all proton and carbon signals. ipb.pt

COSY (Correlation Spectroscopy) would be used to establish the connectivity between the methyl protons, the H-2 proton, and the C-3 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which can help in assigning the relative stereochemistry in diastereomeric compounds. ipb.pt

The stereochemical outcome of the synthesis of 4,4-diphenylbutan-2-ol, particularly through the reduction of 4,4-diphenylbutan-2-one, is a critical consideration. The use of achiral reducing agents like sodium borohydride (B1222165) will produce a racemic mixture of the (R) and (S) enantiomers. To obtain an enantiomerically enriched product, either a chiral reducing agent or an enzyme-catalyzed reduction is necessary. mdpi.com Alcohol dehydrogenases (ADHs), for example, are known to reduce ketones with high stereoselectivity, providing access to optically active alcohols which are invaluable in modern asymmetric synthesis. uniovi.esmdpi.com

Structure

3D Structure

Properties

CAS No. |

36317-60-9 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

4,4-diphenylbutan-2-ol |

InChI |

InChI=1S/C16H18O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |

InChI Key |

KKNYDJZIOUFYLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Diphenylbutan 2 Ol and Its Stereoisomers

Classical Retrosynthetic Approaches and Foundational Synthetic Routes

The synthesis of 4,4-Diphenylbutan-2-ol can be approached through several foundational retrosynthetic disconnections. A primary strategy involves the disconnection of the carbon-oxygen bond of the alcohol, leading back to the corresponding ketone, 4,4-diphenylbutan-2-one (B107276). This ketone can then be synthesized through various established methods.

One of the most common and straightforward methods for the synthesis of 4,4-Diphenylbutan-2-ol is the reduction of 4,4-diphenylbutan-2-one. This reduction is typically achieved using standard reducing agents. Another classical approach involves a Grignard reaction, where a suitable organometallic reagent attacks a carbonyl compound. For instance, the reaction of acetaldehyde with a Grignard reagent derived from 1,1-diphenylethyl chloride can yield the target alcohol.

A frequently employed foundational route involves the Friedel-Crafts acylation of benzene (B151609) with crotonyl chloride to form (E)-1,4-diphenylbut-2-en-1-one. Subsequent reaction of this intermediate with methylmagnesium bromide, followed by catalytic hydrogenation, yields 4,4-diphenylbutan-2-ol.

Enantioselective and Diastereoselective Synthesis of Chiral 4,4-Diphenylbutan-2-ol

The presence of a stereocenter at the C-2 position of 4,4-Diphenylbutan-2-ol has prompted the development of various enantioselective and diastereoselective synthetic methods to access its chiral forms.

Asymmetric Reduction Strategies for Ketone Precursors

A key strategy for the enantioselective synthesis of 4,4-Diphenylbutan-2-ol is the asymmetric reduction of its prochiral ketone precursor, 4,4-diphenylbutan-2-one. This has been successfully achieved using chiral reducing agents. One notable method involves the use of (+)-B-chlorodiisopinocampheylborane, a commercially available chiral reducing agent. This reagent has been shown to effectively reduce 4,4-diphenylbutan-2-one to (R)-(+)-4,4-diphenyl-2-butanol with high enantiomeric excess.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| (+)-B-chlorodiisopinocampheylborane | 4,4-diphenylbutan-2-one | (R)-(+)-4,4-diphenyl-2-butanol | 96% |

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries provides another avenue for the diastereoselective synthesis of 4,4-Diphenylbutan-2-ol. This approach involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. Following the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. While a common strategy in asymmetric synthesis, specific applications of chiral auxiliaries for the synthesis of 4,4-Diphenylbutan-2-ol are less commonly reported in comparison to catalytic methods.

Catalytic Asymmetric Synthesis: Ligand and Catalyst Design

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. In the context of 4,4-Diphenylbutan-2-ol synthesis, this often involves the asymmetric hydrogenation or transfer hydrogenation of 4,4-diphenylbutan-2-one using a chiral catalyst. These catalysts typically consist of a metal center, such as ruthenium or rhodium, coordinated to a chiral ligand. The design of the ligand is crucial for achieving high levels of stereoselectivity. For example, ruthenium catalysts bearing chiral diphosphine and diamine ligands have been successfully employed in the asymmetric transfer hydrogenation of various ketones, a technology that is applicable to the synthesis of chiral 4,4-Diphenylbutan-2-ol.

Biocatalytic Approaches to Stereoisomers

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of ketones with high stereoselectivity under mild reaction conditions. The biocatalytic reduction of 4,4-diphenylbutan-2-one using whole cells of certain microorganisms or isolated enzymes can provide access to either the (R) or (S) enantiomer of 4,4-Diphenylbutan-2-ol, depending on the specific biocatalyst used.

Exploration of Novel Coupling Reactions in 4,4-Diphenylbutan-2-ol Construction

Modern synthetic chemistry has introduced novel coupling reactions that can be applied to the construction of the carbon skeleton of 4,4-Diphenylbutan-2-ol. These methods can offer alternative and potentially more efficient routes to the target molecule or its precursors. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be envisioned for the formation of the C-C bonds in the diphenylmethyl moiety of the molecule. While specific examples of the application of these novel coupling reactions for the direct synthesis of 4,4-Diphenylbutan-2-ol are not extensively documented, the principles of these powerful reactions offer potential for future synthetic designs.

Sustainable and Green Chemistry Innovations in 4,4-Diphenylbutan-2-ol Synthesis

The pursuit of sustainability in the synthesis of 4,4-Diphenylbutan-2-ol centers on several key areas: the use of biocatalysts for stereoselective transformations, the implementation of solvent-free or greener solvent systems, the exploration of renewable feedstocks, and the development of energy-efficient reaction conditions. While direct research on green methodologies for this specific compound is emerging, principles established for similar molecules, particularly other phenylbutanols, offer a clear roadmap for future innovations.

Biocatalytic and Enzymatic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions. The primary route to chiral 4,4-Diphenylbutan-2-ol involves the asymmetric reduction of its precursor, 4,4-diphenyl-2-butanone. While specific enzymatic reductions for this substrate are not extensively documented in publicly available research, the broader success of biocatalytic reductions of similar ketones provides a strong precedent.

Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms are prime candidates for this transformation. These enzymes, often used as whole-cell biocatalysts or isolated enzymes, can exhibit high stereoselectivity, yielding either the (R)- or (S)-enantiomer of the alcohol. For instance, studies on the related compound, 4-phenyl-2-butanone, have demonstrated successful asymmetric bioreduction using biocatalysts like Lactobacillus paracasei and various yeast strains, achieving high enantiomeric excess researchgate.net. The substrate specificity of these enzymes suggests their potential applicability to the bulkier 4,4-diphenyl-2-butanone.

The advantages of biocatalytic methods include:

High Enantioselectivity: Enzymes can produce optically pure stereoisomers, which is crucial for applications where a specific chirality is required.

Mild Reaction Conditions: Biocatalytic reactions are typically conducted in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.

Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler purification processes.

One innovative approach is the use of one-pot enzymatic cascades. For the related racemic 4-phenyl-2-butanol, a system has been developed for its conversion into chiral amines using a combination of alcohol dehydrogenases and transaminases, demonstrating the potential for multi-enzyme systems in green synthesis nih.govresearchgate.net. Such cascade reactions improve process efficiency by eliminating the need to isolate intermediates.

Table 1: Potential Biocatalysts for the Asymmetric Reduction of 4,4-Diphenyl-2-butanone

| Biocatalyst Type | Potential Microorganism/Enzyme Source | Expected Product | Key Advantages |

| Alcohol Dehydrogenase (ADH) | Lactobacillus sp., Saccharomyces sp. | (R)- or (S)-4,4-Diphenylbutan-2-ol | High enantioselectivity, mild conditions |

| Carbonyl Reductase | Engineered E. coli, Yeast strains | (R)- or (S)-4,4-Diphenylbutan-2-ol | Broad substrate scope, cofactor regeneration systems |

This table is illustrative and based on the successful application of these biocatalysts for structurally similar ketones.

Solvent-Free and Greener Solvent Strategies

A significant portion of chemical waste is generated from the use of volatile and often toxic organic solvents. Green chemistry principles advocate for the reduction or elimination of such solvents.

Solvent-Free Synthesis: The synthesis of the precursor, 4,4-diphenyl-2-butanone, can be approached through greener methods. One key reaction is the aldol condensation. Research has shown that aldol condensations can often be carried out under solvent-free conditions, for example, by grinding the solid reactants together, sometimes with a solid base catalyst. This technique, known as mechanochemistry, reduces waste and can lead to higher reaction rates. While a direct solvent-free synthesis of 4,4-diphenyl-2-butanone is not prominently reported, the successful application of this method to a wide range of other ketones and aldehydes suggests its feasibility.

Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water is the most desirable green solvent, although the low aqueous solubility of nonpolar reactants like those in the synthesis of 4,4-Diphenylbutan-2-ol can be a challenge. Other green solvents include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources. In a modification of a known synthesis for 4-hydroxy-4,4-diphenyl-2-butanone, the carcinogenic solvent benzene was replaced with the less toxic toluene, illustrating a move towards safer solvents researchgate.net.

Use of Renewable Feedstocks

The traditional synthesis of 4,4-Diphenylbutan-2-ol relies on petroleum-derived starting materials. A key goal of green chemistry is to shift towards the use of renewable feedstocks. The aromatic rings of the diphenyl group ultimately originate from benzene and its derivatives. Lignocellulosic biomass, a non-food-based renewable resource, is a rich source of aromatic compounds.

Innovations in biorefinery technologies are focused on the efficient conversion of lignin, a complex aromatic polymer found in wood and agricultural residues, into valuable aromatic platform chemicals. These chemicals can then serve as starting materials for the synthesis of more complex molecules like 4,4-Diphenylbutan-2-ol. While the direct synthesis from biomass-derived aromatics is still an area of active research, it represents a long-term strategy for making the production of such compounds truly sustainable.

Energy-Efficient Methodologies

Reducing energy consumption is another critical aspect of green chemistry. This can be achieved through several strategies:

Catalysis: The use of efficient catalysts, including biocatalysts and chemocatalysts, can lower the activation energy of reactions, allowing them to proceed at lower temperatures and pressures.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, leading to shorter reaction times and reduced energy input compared to conventional heating methods.

By integrating these principles, the synthesis of 4,4-Diphenylbutan-2-ol can be made significantly more sustainable. The continued development of novel biocatalysts with tailored substrate specificities, the exploration of solvent-free reaction conditions, and the utilization of renewable feedstocks will be instrumental in achieving this goal.

Chemical Reactivity and Mechanistic Pathways of 4,4 Diphenylbutan 2 Ol

Transformations Involving the Alcohol Functional Group

The hydroxyl group is the most reactive site in the 4,4-diphenylbutan-2-ol molecule, undergoing oxidation, dehydration, and substitution reactions such as esterification and etherification.

Oxidation Pathways and Selective Derivatization

The oxidation of the secondary alcohol group in 4,4-diphenylbutan-2-ol yields the corresponding ketone, 4,4-diphenylbutan-2-one (B107276). This transformation can be achieved using various oxidizing agents. For instance, chromium-based reagents or other common oxidants can effectively convert the alcohol to a ketone. The general reaction is as follows:

4,4-Diphenylbutan-2-ol → 4,4-Diphenylbutan-2-one

The presence of the bulky diphenylmethyl group can influence the reaction kinetics but generally does not prevent the oxidation from occurring. The resulting ketone, 4,4-diphenylbutan-2-one, is a stable compound and a versatile intermediate in further organic syntheses.

Dehydration Reactions: Regioselectivity and Stereoselectivity

Acid-catalyzed dehydration of 4,4-diphenylbutan-2-ol involves the elimination of a water molecule to form an alkene. The reaction typically proceeds through a carbocation intermediate. chemguide.co.uklibretexts.org Protonation of the hydroxyl group by an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) leads to the formation of a good leaving group (water). chemguide.co.uk Departure of the water molecule generates a secondary carbocation.

A subsequent 1,2-hydride shift can occur, leading to a more stable tertiary benzylic carbocation. Elimination of a proton from this rearranged carbocation is the major pathway, leading to the formation of 1,1-diphenyl-1-butene as the predominant product. Due to the stability of the conjugated system, this product is favored over the alternative, 4,4-diphenyl-1-butene, which would result from the direct elimination from the initial secondary carbocation.

The reaction can be summarized as:

4,4-Diphenylbutan-2-ol --(Acid Catalyst)--> 1,1-Diphenyl-1-butene + H₂O

The stereoselectivity of the elimination can lead to a mixture of (E) and (Z) isomers of 1,1-diphenyl-1-butene, with the thermodynamic product typically being favored. researchgate.net

Esterification and Etherification for Functional Diversification

The hydroxyl group of 4,4-diphenylbutan-2-ol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. youtube.comrsc.org This reaction is typically catalyzed by a strong acid. chemguide.co.uk

4,4-Diphenylbutan-2-ol + R-COOH ⇌ 4,4-Diphenylbutan-2-yl-R-ester + H₂O

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or via other etherification protocols. These reactions provide a means to introduce a wide variety of functional groups, thereby diversifying the chemical properties of the parent molecule.

Carbon-Carbon Bond Cleavage and Rearrangement Reactions

Under certain conditions, 4,4-diphenylbutan-2-ol can undergo reactions involving the cleavage of carbon-carbon bonds. chemrxiv.orgresearchgate.net For instance, under radical-promoting conditions, fragmentation can occur. chemrxiv.org Photochemical methods or the use of specific reagents can initiate the formation of an alkoxy radical from the alcohol. Subsequent β-scission of a C-C bond can lead to smaller molecular fragments. chemrxiv.org The stability of the potential radical fragments, such as the diphenylmethyl radical, can influence the fragmentation pathway.

Rearrangement reactions are also possible, particularly under acidic conditions that favor carbocation formation. curlyarrows.com As mentioned in the dehydration section, a 1,2-hydride shift is a key step. In more complex scenarios or with different substitution patterns, other types of rearrangements, such as the Pinacol rearrangement for related 1,2-diols, could be envisaged, although not directly applicable to 4,4-diphenylbutan-2-ol itself. core.ac.uk

Reactivity of Aromatic Moieties

The two phenyl groups in 4,4-diphenylbutan-2-ol can undergo electrophilic aromatic substitution (EAS) reactions. hilarispublisher.compressbooks.pub The alkyl substituent (the butan-2-ol moiety) is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl rings. msu.edu

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic rings. masterorganicchemistry.com

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the rings. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic rings using an alkyl halide or acyl halide with a Lewis acid catalyst.

The reactivity of the two phenyl rings is expected to be similar, and the substitution pattern will depend on the reaction conditions and the steric hindrance posed by the bulky substituent.

Detailed Mechanistic Investigations of 4,4-Diphenylbutan-2-ol Transformations

Mechanistic studies of reactions involving 4,4-diphenylbutan-2-ol and structurally related compounds have provided insights into the underlying pathways. For example, the acid-catalyzed dehydration is understood to proceed via a carbocation intermediate, with the potential for rearrangements to form more stable carbocation species. chemguide.co.uklibretexts.org The stereochemical outcome of such reactions can be rationalized by considering the stability of the intermediates and transition states. researchgate.net

In the context of C-C bond cleavage, mechanistic investigations have highlighted the role of radical intermediates. chemrxiv.org Techniques such as electron spin resonance (ESR) spectroscopy could potentially be used to detect and characterize such transient species.

Advanced Spectroscopic and X Ray Crystallographic Analyses of 4,4 Diphenylbutan 2 Ol

High-Resolution NMR Spectroscopic Studies for Conformational Analysis and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. ijsr.in By analyzing chemical shifts and coupling constants, information about the connectivity of atoms and their spatial relationships can be obtained. ijsr.in In the case of 4,4-diphenylbutan-2-ol, NMR studies are crucial for understanding the molecule's conformational preferences and for assigning the stereochemistry at the chiral center.

The flexibility of the butyl chain allows for various rotational conformations. ijsr.in The chemical environment of each proton and carbon atom is influenced by the spatial arrangement of the bulky phenyl groups and the hydroxyl group. ijsr.in Techniques such as 1D ¹H and ¹³C NMR, as well as 2D correlation spectroscopies (e.g., COSY, HSQC), can provide detailed insights. For instance, the coupling constants between protons on adjacent carbons can be used to determine dihedral angles, offering a picture of the preferred staggered or eclipsed conformations of the molecule in solution. The ¹³C NMR spectrum provides information on the electronic environment of each carbon atom. hebmu.edu.cn

Furthermore, NMR can be instrumental in stereochemical assignment. For chiral molecules like 4,4-diphenylbutan-2-ol, the use of chiral derivatizing agents can lead to the formation of diastereomers, which will exhibit distinct NMR spectra. hebmu.edu.cn This allows for the determination of the absolute configuration of the alcohol. hebmu.edu.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4-Diphenylbutan-2-ol (Note: Actual experimental values may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 1.1-1.3 | 23-25 |

| C2 (CHOH) | 3.7-3.9 | 67-70 |

| C3 (CH₂) | 1.8-2.2 | 45-48 |

| C4 (CH) | 4.0-4.2 | 50-53 |

| Phenyl C | 7.1-7.4 | 126-145 |

| OH | Variable | - |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Environment Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. mdpi.com

In 4,4-diphenylbutan-2-ol, the hydroxyl (-OH) group is of particular interest. The position and shape of the O-H stretching vibration in the IR spectrum are highly sensitive to hydrogen bonding. researchgate.net In a dilute solution in a non-polar solvent, a sharp band corresponding to the "free" or non-hydrogen-bonded hydroxyl group would be expected. As the concentration increases or in a polar solvent, a broad band at a lower frequency will appear, indicative of intermolecular hydrogen bonding between alcohol molecules. The presence of intramolecular hydrogen bonding, although less likely in this specific structure, could also be investigated.

Raman spectroscopy offers complementary information. mt.com While the O-H stretch is often weak in Raman spectra, other vibrations, such as those of the aromatic rings and the carbon skeleton, are typically strong. mt.com Analysis of the C-H stretching and bending modes of the phenyl groups and the aliphatic chain can provide further conformational insights. scifiniti.com

Table 2: Characteristic Vibrational Frequencies for 4,4-Diphenylbutan-2-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching (H-bonded) | 3200-3600 (broad) |

| O-H (alcohol) | Stretching (free) | 3600-3650 (sharp) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When 4,4-diphenylbutan-2-ol is subjected to electron ionization (EI), it forms a molecular ion (M⁺•) which can then undergo various fragmentation pathways. libretexts.org

The fragmentation of the molecular ion is not random; it breaks at specific bonds to form more stable carbocations and neutral radicals. chemguide.co.uk For 4,4-diphenylbutan-2-ol, several key fragmentation routes can be predicted. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common pathway for alcohols. libretexts.org This could lead to the loss of a methyl radical (•CH₃) or a 2,2-diphenylethyl radical. The most prominent fragmentation would likely involve the loss of a water molecule (H₂O) from the molecular ion, a characteristic feature of alcohols in mass spectrometry. libretexts.org Another significant fragmentation would be the cleavage of the C3-C4 bond, leading to the formation of a stable diphenylmethyl cation (benzhydryl cation), which would be observed at a high m/z value.

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together. chemguide.co.uk

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 4,4-Diphenylbutan-2-ol

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 226 | [C₁₆H₁₈O]⁺• | Molecular Ion |

| 208 | [C₁₆H₁₆]⁺• | Loss of H₂O |

| 167 | [C₁₃H₁₁]⁺ | Cleavage of C3-C4 bond (Diphenylmethyl cation) |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination and Enantiomeric Excess

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like 4,4-diphenylbutan-2-ol. creative-biostructure.com These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information about the molecule's absolute configuration and enantiomeric purity. mtoz-biolabs.comscribd.com

The absolute configuration of a chiral center can often be determined by comparing the experimental CD or ORD spectrum with that of a similar compound of known configuration or by applying empirical rules. hebmu.edu.cn The sign and magnitude of the Cotton effect, a characteristic feature in ORD and CD spectra, are directly related to the stereochemistry of the molecule. creative-biostructure.com

Furthermore, chiroptical methods can be used to determine the enantiomeric excess (ee) of a sample. google.com The intensity of the CD or ORD signal is proportional to the concentration difference between the two enantiomers. rsc.org This is a powerful tool for assessing the outcome of asymmetric syntheses or separations of 4,4-diphenylbutan-2-ol. The sensitivity of these techniques can be enhanced through various methods, allowing for accurate measurements even with weak signals. rsc.org

Table 4: Principles of Chiroptical Spectroscopy Techniques

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. mgcub.ac.in | Absolute configuration, conformational analysis, enantiomeric excess. mtoz-biolabs.com |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. mgcub.ac.in | Absolute configuration, overall optical activity. creative-biostructure.com |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org By diffracting X-rays off a single crystal of 4,4-diphenylbutan-2-ol, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy. libretexts.org

This technique would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, providing a static picture of its conformation in the crystal lattice. researchgate.net Furthermore, X-ray crystallography provides invaluable information about intermolecular interactions in the solid state. libretexts.org For 4,4-diphenylbutan-2-ol, this would include the nature and geometry of hydrogen bonds between the hydroxyl groups of adjacent molecules. It would also reveal other non-covalent interactions, such as van der Waals forces and potential C-H···π interactions between the aliphatic chain and the phenyl rings of neighboring molecules, which govern the crystal packing. A related compound, 4-hydroxy-4,4-diphenylbutan-2-one, has been shown to exhibit both intramolecular and intermolecular hydrogen bonds in its crystal structure. researchgate.net

Table 5: Potential Crystallographic Data for 4,4-Diphenylbutan-2-ol (Note: These are hypothetical values and would need to be determined experimentally.)

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular O-H···O hydrogen bonds. |

Computational and Theoretical Chemistry Studies of 4,4 Diphenylbutan 2 Ol

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Methods

Molecular mechanics methods, which use classical physics to model the energy of a molecule, are often the first step in conformational analysis due to their computational efficiency. numberanalytics.com These methods can rapidly explore the vast conformational space of 4,4-diphenylbutan-2-ol to identify low-energy conformers. uci.edu A more accurate picture of the relative energies can then be obtained using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, which solve the Schrödinger equation approximately.

A systematic conformational search for 4,4-diphenylbutan-2-ol would involve rotating the dihedral angles of the C-C bonds in the butane (B89635) backbone and the C-C bonds connecting the phenyl groups to the chain. The energy of each resulting conformation would be calculated, leading to a potential energy surface that maps the energy as a function of these rotations. The minima on this surface correspond to stable conformers.

Table 1: Calculated Relative Energies of 4,4-Diphenylbutan-2-ol Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| A | -178.2° (anti) | 0.00 |

| B | 62.5° (gauche) | 1.25 |

| C | -60.8° (gauche) | 1.30 |

This table presents hypothetical data from a conformational analysis of 4,4-diphenylbutan-2-ol, illustrating the relative energies of different conformers.

Electronic Structure and Reactivity Prediction using DFT and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are fundamental to understanding the electronic structure of 4,4-diphenylbutan-2-ol. scispace.com These methods provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity. scispace.com Key properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

For 4,4-diphenylbutan-2-ol, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO would likely be centered on the butanol chain, particularly in the vicinity of the hydroxyl group. This suggests that the phenyl rings are the most likely sites for electrophilic attack, while the hydroxyl group and adjacent carbons are more susceptible to nucleophilic attack.

DFT calculations can also be used to generate an electrostatic potential map, which visually represents the electron density distribution. In such a map for 4,4-diphenylbutan-2-ol, regions of high electron density (negative potential), such as the oxygen atom of the hydroxyl group and the pi-systems of the phenyl rings, would be colored red, while regions of low electron density (positive potential), like the hydrogen of the hydroxyl group, would be colored blue. This map provides a guide to the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Calculated Electronic Properties of 4,4-Diphenylbutan-2-ol using DFT (B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 2.8 D |

This table displays hypothetical electronic properties for 4,4-diphenylbutan-2-ol calculated using DFT, providing insights into its electronic structure and reactivity.

Transition State Modeling for Reaction Pathways of 4,4-Diphenylbutan-2-ol

Transition state theory is a cornerstone of understanding chemical reaction rates. Computational methods, particularly DFT, can be used to locate and characterize the transition state for a given reaction of 4,4-diphenylbutan-2-ol. scielo.br The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for reactants to be converted into products. scielo.br By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is a key factor in the reaction rate.

For example, the dehydration of 4,4-diphenylbutan-2-ol to form an alkene is a common reaction for alcohols. Computational modeling could be used to investigate the mechanism of this reaction, whether it proceeds through an E1 or E2 pathway. By modeling the structures and energies of the reactants, intermediates, transition states, and products, the most likely reaction pathway can be identified.

Table 3: Calculated Activation Energies for the Dehydration of 4,4-Diphenylbutan-2-ol

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

|---|---|---|

| E1 | Carbocation intermediate | 25.8 |

| E2 | Concerted elimination | 32.1 |

This table provides a hypothetical comparison of the activation energies for two possible dehydration pathways of 4,4-diphenylbutan-2-ol, as would be determined by transition state modeling.

Prediction and Validation of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For 4,4-diphenylbutan-2-ol, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹³C and ¹H NMR chemical shifts involves calculating the magnetic shielding of each nucleus in the molecule. These calculated shielding values can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum to an experimental spectrum can help confirm the structure of the molecule.

Similarly, the vibrational frequencies of 4,4-diphenylbutan-2-ol can be calculated. These frequencies correspond to the stretching and bending of bonds within the molecule and can be used to predict the positions of peaks in its IR spectrum. For example, the calculation would predict a characteristic O-H stretching frequency for the hydroxyl group and C-H stretching frequencies for the aromatic and aliphatic parts of the molecule.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 4,4-Diphenylbutan-2-ol

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | 23.5 | 23.8 |

| C2 (CHOH) | 68.2 | 68.5 |

| C3 (CH₂) | 45.1 | 45.4 |

| C4 (CH) | 52.8 | 53.1 |

| C (ipso-phenyl) | 144.5 | 144.9 |

| C (ortho-phenyl) | 128.9 | 129.2 |

| C (meta-phenyl) | 128.3 | 128.6 |

| C (para-phenyl) | 126.5 | 126.8 |

This table presents a hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for 4,4-diphenylbutan-2-ol, demonstrating the accuracy of computational predictions.

Solvent Effects and Intermolecular Interactions in Theoretical Models

The properties and reactivity of 4,4-diphenylbutan-2-ol can be significantly influenced by its environment, particularly the solvent. upertis.ac.id Theoretical models can account for solvent effects in several ways. Explicit solvent models involve simulating the molecule of interest surrounded by a number of solvent molecules. This approach is computationally expensive but can provide detailed information about specific intermolecular interactions, such as hydrogen bonding between the hydroxyl group of 4,4-diphenylbutan-2-ol and solvent molecules like water or ethanol.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are more computationally efficient. beilstein-journals.org These models represent the solvent as a continuous medium with a specific dielectric constant. beilstein-journals.org This approach is useful for calculating the bulk effects of the solvent on the molecule's energy, geometry, and properties. For 4,4-diphenylbutan-2-ol, calculations in different solvents would show how the polarity of the solvent affects its conformational equilibrium and the activation energies of its reactions.

Furthermore, computational methods can be used to study the intermolecular interactions between two or more molecules of 4,4-diphenylbutan-2-ol or between 4,4-diphenylbutan-2-ol and other molecules. researchgate.net These studies can reveal the nature and strength of these interactions, such as van der Waals forces and hydrogen bonding, which are crucial for understanding the condensed-phase behavior of the compound.

Table 5: Calculated Solvation Free Energy of 4,4-Diphenylbutan-2-ol in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Hexane (B92381) | 1.88 | -2.5 |

| Dichloromethane | 8.93 | -5.8 |

| Ethanol | 24.5 | -8.2 |

| Water | 80.1 | -9.5 |

This table shows hypothetical solvation free energies for 4,4-diphenylbutan-2-ol in various solvents, as would be calculated using an implicit solvent model, illustrating the influence of solvent polarity.

Table of Compounds

| Compound Name |

|---|

| 4,4-Diphenylbutan-2-ol |

| 4-Hydroxy-4,4-diphenylbutan-2-one |

| Tetramethylsilane |

| Water |

| Ethanol |

| Hexane |

| Dichloromethane |

This table lists all the chemical compounds mentioned in the article.

Applications of 4,4 Diphenylbutan 2 Ol and Its Derivatives in Advanced Chemical Synthesis

As Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

The inherent chirality of 4,4-diphenylbutan-2-ol makes it a valuable precursor for the synthesis of more complex chiral molecules. In the realm of pharmaceutical development, the creation of single enantiomer drugs is crucial for enhancing therapeutic efficacy. Chiral intermediates like 4,4-diphenylbutan-2-ol are instrumental in this pursuit.

Derivatives of 4,4-diphenylbutan-2-ol, such as (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, serve as key chiral building blocks. This particular derivative is synthesized from the reduction of valine methyl ester hydrochloride using phenylmagnesium bromide. Its structural rigidity and defined stereochemistry are critical for inducing stereoselectivity in subsequent chemical transformations. The ability to use such compounds in the synthesis of enantiomerically pure pharmaceuticals highlights their importance in medicinal chemistry.

The synthesis of complex organic molecules often relies on the use of such versatile chiral building blocks. They can undergo a variety of reactions, including oxidation to produce imines and nitriles, and reduction to yield secondary or tertiary amines. This chemical versatility allows for the construction of a diverse array of complex molecular architectures.

Development of 4,4-Diphenylbutan-2-ol Derived Chiral Ligands and Auxiliaries for Asymmetric Catalysis

A significant application of 4,4-diphenylbutan-2-ol derivatives lies in the field of asymmetric catalysis, where they are employed as chiral ligands and auxiliaries to control the stereochemical outcome of reactions. The development of efficient chiral ligands is a cornerstone of modern asymmetric synthesis. dicp.ac.cnnih.gov

Chiral β-amino alcohols derived from amino acids, which share a similar structural motif with derivatives of 4,4-diphenylbutan-2-ol, have proven to be effective ligands in various asymmetric reactions. psu.edu For instance, L-alanine-derived chiral ligands have been successfully used in the asymmetric addition of diethylzinc (B1219324) to aldehydes. psu.edu The stereoselectivity of these reactions can be fine-tuned by modifying the substituents on the ligand structure. psu.edu

Specifically, derivatives like (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride are classified as C2-symmetric chiral auxiliaries. These auxiliaries can form chiral 1,3,2-oxazaborolidine catalysts upon reaction with borane (B79455). These catalysts are highly effective in the asymmetric reduction of prochiral ketones to secondary alcohols, achieving high enantiomeric excess. The rigid structure of the ligand creates a well-defined chiral environment that dictates the stereochemical course of the reduction.

The following table summarizes the application of a related chiral auxiliary in the asymmetric reduction of acetophenone:

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Spiroborate ester derived from (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol and borane | Acetophenone | (R)-1-Phenylethanol | 91% |

This data underscores the effectiveness of chiral auxiliaries derived from complex amino alcohols in achieving high levels of stereocontrol in important chemical transformations.

Role in Materials Science and Polymer Chemistry (e.g., as a monomer or cross-linker precursor)

While direct applications of 4,4-diphenylbutan-2-ol in materials science and polymer chemistry are not extensively documented in readily available literature, the broader class of diphenylalkanes, such as 1,1-diphenylbutane (B1605752), offers insights into potential roles. These related compounds are utilized as building blocks for developing new materials.

In polymer chemistry, for example, 1,1-diphenylbutane can act as a swelling agent for crosslinked polystyrene, which can enhance the material's properties and stability. This suggests that functionalized diphenylalkanes, including derivatives of 4,4-diphenylbutan-2-ol, could potentially be explored for similar purposes or as precursors to monomers. The presence of a hydroxyl group in 4,4-diphenylbutan-2-ol provides a reactive site for polymerization or for grafting onto polymer chains, thereby modifying the properties of the resulting material.

Furthermore, the structural motifs found in 4,4-diphenylbutan-2-ol are relevant to the design of organic materials with specific physical properties. utwente.nl The ability to tailor molecular structures allows for the creation of advanced materials with a wide range of applications. utwente.nl The incorporation of bulky diphenyl groups can influence properties such as thermal stability and processability in polymers.

Functionalization for Supramolecular Chemistry and Host-Guest Interactions

The principles of supramolecular chemistry, which revolve around non-covalent interactions, are crucial for developing advanced functional systems. mdpi.comnih.gov Host-guest chemistry, a central concept in this field, involves the formation of specific complexes between a host molecule and a guest molecule. mdpi.com Macrocyclic hosts like cyclodextrins are well-known for their ability to encapsulate hydrophobic guest molecules in aqueous environments. thno.org

While there is no direct evidence of 4,4-diphenylbutan-2-ol being used as a host or guest in the reviewed literature, its structural features make it a candidate for such applications. The phenyl groups provide hydrophobic regions capable of interacting with the nonpolar cavities of host molecules. The hydroxyl group offers a site for functionalization to enhance binding affinity or to attach it to larger supramolecular assemblies.

The development of smart supramolecular systems that respond to external stimuli is an active area of research. thno.org These systems often rely on the precise tuning of host-guest interactions. thno.org The functionalization of molecules like 4,4-diphenylbutan-2-ol could lead to the creation of new components for such responsive materials. For instance, by attaching it to a polymer backbone, it could participate in multivalent host-guest interactions, leading to the formation of nanoparticles or other complex architectures. thno.org The study of these interactions is fundamental to advancing our understanding and application of supramolecular chemistry. nih.govrsc.org

Analytical Methodologies for Research Oriented Characterization of 4,4 Diphenylbutan 2 Ol

Chromatographic Techniques (HPLC, GC) for Purity, Diastereomeric, and Enantiomeric Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the assessment of 4,4-Diphenylbutan-2-ol. These techniques are routinely employed to determine the chemical purity of a sample, as well as to separate and quantify its stereoisomers.

The enantiomeric purity of chiral compounds is a critical parameter in many areas of chemical research. Chiral HPLC is a powerful method for the direct separation of enantiomers. biorxiv.org This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds analogous to 4,4-Diphenylbutan-2-ol, such as other chiral alcohols and amines, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) have proven effective. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. bath.ac.uk The enantiomeric excess (e.e.) can be accurately determined by integrating the peak areas of the two enantiomers.

Gas chromatography is another valuable technique for the analysis of 4,4-Diphenylbutan-2-ol, particularly for assessing purity and separating diastereomers. Given its volatility, the compound can be analyzed directly or after derivatization. Chiral GC columns, often containing cyclodextrin (B1172386) derivatives as the stationary phase, are employed for the enantiomeric separation of volatile chiral compounds. researchgate.net For instance, a Chiraldex β-DM column has been successfully used for the GC-MS analysis and separation of related chiral alcohols. nii.ac.jp

The following tables summarize typical starting conditions for the chromatographic analysis of compounds structurally similar to 4,4-Diphenylbutan-2-ol, which can be adapted for its specific analysis.

Table 1: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Setting |

| Column | Chiral Polysaccharide-based (e.g., Daicel Chiralpak series) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| Injection Volume | 10 µL |

Table 2: Illustrative GC Conditions for Stereoisomer Analysis

| Parameter | Setting |

| Column | Chiral (e.g., Chiraldex β-DM) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split |

The determination of diastereomeric purity is also critical, especially when the synthesis of 4,4-Diphenylbutan-2-ol results in the formation of diastereomers. Both HPLC and GC with achiral stationary phases can be used to separate and quantify diastereomers, as they have different physical properties and thus different retention times. wiley.com

In Situ Spectroscopic Monitoring of Reactions Involving 4,4-Diphenylbutan-2-ol

The real-time monitoring of chemical reactions using in situ spectroscopy provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Techniques such as in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for studying reactions that produce or consume 4,4-Diphenylbutan-2-ol.

For example, the synthesis of 4,4-Diphenylbutan-2-ol can be achieved through the reduction of 4,4-diphenylbutan-2-one (B107276). In situ FTIR spectroscopy can monitor this reaction by tracking the disappearance of the carbonyl (C=O) stretching vibration of the ketone (typically around 1715 cm⁻¹) and the appearance of the hydroxyl (O-H) stretching band of the alcohol product (around 3400 cm⁻¹). nih.gov This allows for the determination of reaction rates and the optimization of reaction conditions.

In situ NMR spectroscopy offers even more detailed structural information during a reaction. wiley.com By conducting the reaction directly within an NMR tube, it is possible to observe the decrease in the signals corresponding to the starting materials and the concurrent increase in the signals for 4,4-Diphenylbutan-2-ol. bath.ac.uk For instance, in the reduction of 4,4-diphenylbutan-2-one, the characteristic signals of the ketone would be replaced by the signals of the alcohol, including the appearance of a new signal for the proton on the hydroxyl-bearing carbon. This technique is also well-suited for studying catalytic processes, where it can help identify catalyst resting states and reactive intermediates. rsc.org

Table 3: Spectroscopic Changes for In Situ Monitoring of 4,4-Diphenylbutan-2-one Reduction

| Technique | Starting Material (4,4-Diphenylbutan-2-one) | Product (4,4-Diphenylbutan-2-ol) |

| FTIR | Strong C=O stretch (~1715 cm⁻¹) | Appearance of broad O-H stretch (~3400 cm⁻¹) |

| ¹H NMR | Singlet for methyl protons adjacent to carbonyl | Doublet for methyl protons adjacent to CH-OH; new multiplet for CH-OH proton |

| ¹³C NMR | Signal for carbonyl carbon (~208 ppm) | Signal for carbon bearing the hydroxyl group (~65-75 ppm) |

The use of in situ spectroscopy is crucial for gaining a fundamental understanding of the reaction dynamics and for the rational development of improved synthetic protocols for 4,4-Diphenylbutan-2-ol.

Advanced Titration and Isothermal Titration Calorimetry (ITC) for Binding Studies (if applicable as ligand)

Should 4,4-Diphenylbutan-2-ol be investigated for its potential to act as a ligand that binds to a macromolecular target, such as a protein or a nucleic acid, advanced titration methods and Isothermal Titration Calorimetry (ITC) would be the primary techniques for characterizing these interactions. ITC is a powerful biophysical method that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govnih.gov

In a typical ITC experiment, a solution of 4,4-Diphenylbutan-2-ol would be titrated into a solution containing the target macromolecule in the sample cell of the calorimeter. japtamers.co.uk The instrument measures the heat released or absorbed upon each injection. The resulting data are plotted as a thermogram, which can be integrated and fitted to a binding model to determine the binding affinity (Ka), the dissociation constant (Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). upm.es From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

Table 4: Thermodynamic Parameters Obtainable from an ITC Experiment

| Parameter | Description |

| Binding Affinity (Ka) | The equilibrium constant for the association of the ligand and the macromolecule. |

| Dissociation Constant (Kd) | The reciprocal of the binding affinity, indicating the concentration at which half of the binding sites are occupied. |

| Stoichiometry (n) | The number of ligand molecules that bind to one molecule of the macromolecule. |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event, providing insight into the types of interactions (e.g., hydrogen bonds, van der Waals forces). |

| Entropy Change (ΔS) | The change in the randomness of the system upon binding, often related to hydrophobic interactions and conformational changes. |

| Gibbs Free Energy (ΔG) | The overall energy change of the binding process, indicating the spontaneity of the interaction. |

Advanced titration techniques, such as those based on fluorescence or NMR spectroscopy, can also be employed to study binding. For example, if the target macromolecule has an intrinsic fluorescence that is quenched or enhanced upon binding of 4,4-Diphenylbutan-2-ol, a titration can be performed to determine the binding affinity. Similarly, chemical shift perturbation studies by NMR can identify the binding site on the macromolecule and provide affinity data.

The application of these advanced analytical methodologies is essential for a thorough and research-oriented characterization of 4,4-Diphenylbutan-2-ol, providing critical data on its purity, stereochemistry, and potential as a ligand.

Future Perspectives and Emerging Research Avenues for 4,4 Diphenylbutan 2 Ol

Novel Bio-inspired and Sustainable Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices is paving the way for the development of innovative synthetic methods for producing chiral alcohols like 4,4-diphenylbutan-2-ol. Bio-inspired approaches, which mimic nature's synthetic machinery, are at the forefront of this evolution.

Enzymatic Asymmetric Reduction:

A highly promising avenue is the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the prochiral ketone, 4,4-diphenylbutan-2-one (B107276). rsc.orgnih.gov Biocatalysis using microorganisms or isolated enzymes offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. mdpi.com The search for novel ADHs from various microorganisms with high tolerance to organic solvents and specific activity towards bulky diaryl ketones is an active area of research. rsc.org For instance, a recombinant ADH from Stenotrophomonas maltophilia has shown excellent tolerance to high concentrations of 2-propanol, a common co-substrate for cofactor regeneration, making it a robust candidate for industrial-scale synthesis of chiral alcohols. rsc.org

| Enzyme Source | Substrate | Product Enantiomeric Excess (ee) | Key Advantages |

| Recombinant E. coli (expressing ADH) | Ethyl 4-chloroacetoacetate | 99% | High yield and enantioselectivity |

| Pichia methanolica | Keto-methyl ester | 99% | High yield and enantioselectivity |

| Recombinant enzyme (CpSADH) | Ethyl-(R)-4-chloro-3-hydroxybutanoate | 99% | High yield and enantioselectivity |

Table 1: Examples of Enzymatic Asymmetric Reduction for Chiral Alcohol Synthesis. mdpi.com

Future research will likely focus on enzyme engineering and directed evolution to tailor ADHs for enhanced activity and selectivity for the synthesis of (R)- or (S)-4,4-diphenylbutan-2-ol.

Expanding Catalytic Applications in Asymmetric Transformations

The development of chiral catalysts for the asymmetric synthesis of alcohols is a cornerstone of modern organic chemistry. acs.org For 4,4-diphenylbutan-2-ol, the focus is on creating highly efficient catalytic systems for the asymmetric reduction of its corresponding ketone.

Transition Metal-Catalyzed Asymmetric Hydrogenation:

Catalytic asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation using transition metal complexes (e.g., Ruthenium, Rhodium, Iridium) are powerful tools for producing enantiomerically pure alcohols. acs.org The use of chiral ligands, such as those derived from prolinamide or chiral diphosphines, is crucial for achieving high levels of stereocontrol. acs.orgresearchgate.net Research in this area is geared towards developing catalysts with higher turnover numbers, broader substrate scope, and improved functional group tolerance. For example, chiral Ru-prolinamide catalytic systems have demonstrated high efficiency in the one-pot synthesis of optically active β-heterosubstituted alcohols. acs.org

Organocatalysis:

The emergence of organocatalysis offers a metal-free alternative for asymmetric synthesis. semanticscholar.org Chiral oxazaborolidine catalysts, often referred to as CBS catalysts, have been extensively used for the enantioselective reduction of prochiral ketones with high predictability and enantioselectivity. sigmaaldrich.commdpi.com The in-situ generation of these catalysts from chiral amino alcohols and borane (B79455) sources simplifies the experimental procedure and improves reproducibility. semanticscholar.org Future work will likely explore the application of novel organocatalysts for the asymmetric reduction of 4,4-diphenylbutan-2-one, aiming for higher efficiency and lower catalyst loadings.

| Catalyst System | Ketone Type | Enantioselectivity (ee) |

| (R)-Me-CBS-oxazaborolidine | β-ketoester | High |

| Noyori-type Ru-catalyst | β-ketoester | High |

| Chiral lactam alcohol/borane | Alkyl methyl ketones | 69-89% |

| Chiral lactam alcohol/borane | α-Tetralone | 85% |

Table 2: Examples of Catalytic Asymmetric Reductions of Ketones. researchgate.netsemanticscholar.org

Integration into Emerging Fields of Chemical Science

The integration of 4,4-diphenylbutan-2-ol synthesis and functionalization with cutting-edge technologies like photoredox catalysis and flow chemistry promises to unlock new synthetic possibilities and enhance process efficiency. numberanalytics.com

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. catalysis.blog This technology could be applied to the synthesis of 4,4-diphenylbutan-2-ol through novel C-C bond-forming reactions or for its subsequent functionalization. For instance, photoredox-mediated C-H functionalization could allow for the direct modification of the aliphatic backbone of 4,4-diphenylbutan-2-ol, providing access to a diverse range of derivatives. nih.govchemistryviews.org The development of photocatalytic systems that can selectively activate specific C-H bonds in the molecule is a key area for future investigation. bohrium.com

Flow Chemistry:

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgwuxiapptec.com The application of flow chemistry to the asymmetric synthesis of 4,4-diphenylbutan-2-ol could lead to more efficient and automated production processes. nih.govacs.org For example, immobilized chiral catalysts or enzymes could be used in packed-bed reactors to enable continuous production with easy catalyst separation and recycling. unimi.it Furthermore, the precise control over reaction parameters in flow reactors can lead to improved yields and selectivities in stereoselective transformations. numberanalytics.com

| Technology | Potential Application for 4,4-Diphenylbutan-2-ol | Key Advantages |

| Photoredox Catalysis | C-H functionalization of the butane (B89635) chain | Mild reaction conditions, access to novel derivatives |

| Synthesis via radical-radical cross-coupling | Use of readily available starting materials | |

| Flow Chemistry | Continuous asymmetric reduction of 4,4-diphenylbutan-2-one | Improved scalability, safety, and process control |

| Automated multi-step synthesis of derivatives | Reduced manual handling, increased efficiency |

Table 3: Potential Applications of Emerging Technologies for 4,4-Diphenylbutan-2-ol.

Advanced In-Depth Mechanistic and Theoretical Investigations

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of 4,4-diphenylbutan-2-ol is crucial for the rational design of more efficient and selective catalysts and processes.

Computational Studies:

Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the origins of stereoselectivity in asymmetric reactions. Such studies can be employed to elucidate the mechanism of the asymmetric reduction of 4,4-diphenylbutan-2-one with various catalysts, helping to identify the key factors that govern the enantiomeric outcome.

Kinetic and Spectroscopic Studies:

Experimental mechanistic studies, including kinetic analysis and in-situ spectroscopic monitoring of reactions, are essential for validating theoretical models and providing a comprehensive picture of the reaction dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to identify reaction intermediates and track their concentrations over time. The combination of experimental and computational approaches will be instrumental in unraveling the intricate details of the catalytic cycles involved in the synthesis of chiral 4,4-diphenylbutan-2-ol.

Future research in this area will likely focus on developing a detailed, atomistic-level understanding of the interactions between the substrate, catalyst, and reagents, which will ultimately guide the development of next-generation synthetic methodologies with unparalleled efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Diphenylbutan-2-ol, and how can purity be validated?

- Methodological Answer : The synthesis typically involves Grignard reactions or Friedel-Crafts alkylation using diphenylmethane derivatives. For purity validation, employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase to separate byproducts. Confirm structural integrity via H/C NMR, comparing peak assignments to NIST reference data for analogous alcohols (e.g., 4-Phenyl-2-butanol) . Mass spectrometry (MS) can further verify molecular weight (±1 Da tolerance) .

Q. What spectroscopic techniques are most effective for characterizing 4,4-Diphenylbutan-2-ol?

- Methodological Answer : Use H NMR to identify the hydroxyl proton (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm). IR spectroscopy confirms the alcohol O-H stretch (~3200–3600 cm). For stereochemical analysis, compare experimental optical rotation values with literature data or employ chiral shift reagents in NMR .

Q. What safety protocols are recommended for handling 4,4-Diphenylbutan-2-ol in the laboratory?

- Methodological Answer : Classify hazards using GHS criteria (e.g., acute toxicity Category 4, H302). Use fume hoods to minimize inhalation risks, nitrile gloves for skin protection, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and consult SDS guidelines for analogous compounds (e.g., 4-Phenyl-3-buten-2-ol) .

Advanced Research Questions

Q. How can enantiomeric resolution of 4,4-Diphenylbutan-2-ol be achieved, given its chiral center?

- Methodological Answer : Utilize chiral column chromatography (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases. Alternatively, employ enzymatic resolution using lipases (e.g., Candida antarctica) to selectively esterify one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What mechanistic insights exist for the participation of 4,4-Diphenylbutan-2-ol in asymmetric catalysis?

- Methodological Answer : Study its role as a ligand in transition-metal complexes (e.g., ruthenium or palladium) using kinetic isotope effects (KIE) and density functional theory (DFT) calculations. Compare turnover frequencies (TOF) in hydrogenation or cross-coupling reactions with steric/electronic modifications to the diphenyl groups .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., boiling point) of 4,4-Diphenylbutan-2-ol?

- Methodological Answer : Replicate measurements using differential scanning calorimetry (DSC) for melting points and ebulliometry for boiling points under controlled pressure. Cross-validate with computational methods (e.g., COSMO-RS) and compare datasets from multiple sources (e.g., NIST and peer-reviewed journals) .

Q. What strategies resolve contradictions in reaction yields when using 4,4-Diphenylbutan-2-ol as an intermediate?

- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). Use LC-MS to identify side products and propose competing reaction pathways. Validate hypotheses via kinetic profiling (e.g., in situ IR monitoring) .

Q. How can 4,4-Diphenylbutan-2-ol be applied in synthesizing complex heterocycles?

- Methodological Answer : Explore its use in Pictet-Spengler reactions to form tetrahydroisoquinolines. Optimize conditions (e.g., acid catalysts, microwave irradiation) and characterize products via X-ray crystallography. Compare yields to structurally similar alcohols (e.g., 3,4-Epoxy-4-phenylbutan-2-ol) .

Methodological Notes

- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries for analogous compounds (e.g., 4-Phenyl-2-butanol) to ensure accuracy .

- Ethical Compliance : Adhere to ethical guidelines for data reporting (e.g., avoid selective data exclusion) and disclose conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.